ATP-Dependent G551D-CFTR Potentiation
In excised inside-out membrane patches expressing the G551D-CFTR mutant, CP-628006 conferred ATP-dependent channel gating, meaning its potentiating activity was contingent on the presence of ATP. In direct contrast, the action of ivacaftor on the same mutant was ATP-independent [1]. This represents a fundamental mechanistic distinction between the two compounds.
| Evidence Dimension | ATP-Dependence of G551D-CFTR Gating Potentiation |
|---|---|
| Target Compound Data | ATP-dependent |
| Comparator Or Baseline | Ivacaftor: ATP-independent |
| Quantified Difference | Qualitative mechanistic difference (dependence vs. independence) |
| Conditions | Excised inside-out membrane patches; G551D-CFTR expressing cells |
Why This Matters
This difference is critical for researchers studying CFTR gating mechanisms, as it indicates that CP-628006 and ivacaftor modulate the channel through distinct molecular interactions, making CP-628006 a unique tool for probing ATP-dependent gating pathways.
- [1] Liu, J., Berg, A.P., Wang, Y., Jantarajit, W., Sutcliffe, K.J., Stevens, E.B., Cao, L., Pregel, M.J. & Sheppard, D.N. (2022). A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR. British Journal of Pharmacology, 179(7), 1319-1337. View Source
